1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group and a 3-fluorobenzoyl group. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction between 3,4-dimethylphenylamine and 3-fluorobenzoyl chloride is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Formation of Intermediate: The initial reaction forms an intermediate, which is then reacted with piperazine to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-4-(4-fluorobenzoyl)piperazine: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 3-position.
1-(3,4-Dimethylphenyl)-4-(3-chlorobenzoyl)piperazine: This compound has a chlorine atom instead of a fluorine atom at the 3-position.
1-(3,4-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine: This compound has a methyl group instead of a fluorine atom at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-6-7-18(12-15(14)2)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDJFQTNZFFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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